molecular formula C20H17BrN2O4S B15226674 4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide

4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide

Cat. No.: B15226674
M. Wt: 461.3 g/mol
InChI Key: ZLGZDJLTGIDKGI-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom, a nitrobenzyl group, and a p-tolyl group attached to a benzenesulfonamide core, making it a complex molecule with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Sulfonamide Formation: The reaction of the brominated nitrobenzyl compound with p-tolylamine and a sulfonyl chloride to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The p-tolyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the p-tolyl group.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Formation of 4-amino-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide.

    Oxidation: Formation of 4-Bromo-N-(4-nitrobenzyl)-N-(p-carboxyphenyl)benzenesulfonamide.

Scientific Research Applications

4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anticancer agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with cellular processes. The bromine and nitro groups can interact with biological targets, leading to the compound’s antimicrobial or anticancer effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial growth by competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(4-nitrobenzyl)-N-(phenyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-Chloro-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Bromo-N-(benzyl)-N-(p-tolyl)benzenesulfonamide: Similar structure but without the nitro group.

Uniqueness

4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in scientific research.

Properties

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

4-bromo-N-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C20H17BrN2O4S/c1-15-2-8-18(9-3-15)22(14-16-4-10-19(11-5-16)23(24)25)28(26,27)20-12-6-17(21)7-13-20/h2-13H,14H2,1H3

InChI Key

ZLGZDJLTGIDKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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